Allopurinol sodium
CAS No.: 17795-21-0
Cat. No.: VC20772100
Molecular Formula: C5H4N4NaO+
Molecular Weight: 159.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17795-21-0 |
---|---|
Molecular Formula | C5H4N4NaO+ |
Molecular Weight | 159.10 g/mol |
IUPAC Name | sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
Standard InChI Key | PTJRZVJXXNYNLN-UHFFFAOYSA-N |
Isomeric SMILES | C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
SMILES | C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Canonical SMILES | C1=NNC2=C1C(=O)NC=N2.[Na+] |
Chemical Characteristics and Structure
Allopurinol sodium is the sodium salt form of allopurinol, a xanthine oxidase inhibitor. Its chemical name is sodium 1H-pyrazolo[3,4-d]pyrimidin-4-olate, with the molecular formula C5H3N4NaO . The compound is also known by the synonym "sodium allopurinol" and has the CAS number 17795-21-0 .
The molecular structure consists of the allopurinol base with sodium as the counter ion. The molecular weight is approximately 158.0933 (average), with a monoisotopic weight of 158.020455413 . The compound is made up of a bicyclic heterocyclic structure with a pyrazole ring fused to a pyrimidine ring, with sodium binding to the deprotonated oxygen.
Physical and Chemical Properties
The following table presents the essential chemical and physical properties of allopurinol sodium:
Property | Value | Source |
---|---|---|
Chemical Formula | C5H3N4NaO | DrugBank |
Average Molecular Weight | 158.0933 | DrugBank |
Monoisotopic Weight | 158.020455413 | DrugBank |
IUPAC Name | sodium 1H-pyrazolo[3,4-d]pyrimidin-4-olate | DrugBank |
CAS Number | 17795-21-0 | DrugBank/APExBIO |
Water Solubility | 34.6 mg/mL (predicted) | DrugBank |
SMILES Notation | [Na+].[O-]C1=NC=NC2=C1C=NN2 | DrugBank |
InChI Key | PTJRZVJXXNYNLN-UHFFFAOYSA-M | DrugBank |
Physical State | White amorphous mass | DrugBank |
Solubility | Soluble in DMSO | APExBIO |
The compound demonstrates favorable solubility characteristics, with predicted water solubility of 34.6 mg/mL, making it suitable for pharmaceutical formulations, particularly injectable solutions .
Mechanism of Action
Allopurinol sodium, like its parent compound allopurinol, works through a specific biochemical pathway to reduce uric acid levels in the body.
Enzyme Inhibition
Allopurinol sodium inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid . This enzyme inhibition prevents the formation of uric acid, which is the end product of purine metabolism in humans .
Metabolic Effects
The inhibition of xanthine oxidase by allopurinol sodium leads to several important metabolic consequences:
-
Increased reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis through a process involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase)
-
Increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis
-
Decreased serum and urine uric acid concentrations, which reduces the incidence of gout symptoms
-
Altered excretion pattern, with increased urinary excretion of hypoxanthine and xanthine instead of uric acid
Solubility and Crystallization Effects
By lowering the uric acid concentration in plasma below its limits of solubility, allopurinol sodium encourages the dissolution of gout tophi . Additionally, since hypoxanthine and xanthine are more soluble than uric acid, the risk of crystal formation in the renal tubules (crystalluria) is decreased .
Clinical Applications
Allopurinol sodium has several established clinical applications based on its mechanism of action and pharmacological properties.
Chemotherapy-induced Hyperuricemia
One of the primary indications for allopurinol sodium is the management of patients with leukemia, lymphoma, and solid tumor malignancies who are undergoing chemotherapy expected to result in tumor lysis and subsequent elevations of serum and urinary uric acid concentrations . For patients unable to tolerate oral therapy, allopurinol sodium for injection provides an alternative administration route .
In one compassionate treatment program, intravenous allopurinol sodium was shown to reduce serum uric acid concentrations in 93% of patients with hyperuricemia, with 68% of these patients achieving normal serum urate concentrations . Additionally, it maintained normal serum uric acid concentrations in 97% of patients in whom the drug was initiated while having normal serum urate concentrations .
Prevention of Uric Acid Nephropathy
Allopurinol sodium is particularly useful in preventing hyperuricemia and uric acid nephropathy resulting from tissue breakdown after cancer chemotherapy or radiation therapy . The therapy should be discontinued when the potential for hyperuricemia is no longer present .
Gout Management
Though the search results focus primarily on the injectable form for acute settings, it's worth noting that allopurinol (including its sodium salt) is considered one of the most effective drugs for decreasing urate levels and is frequently used in the treatment of chronic gout .
Research on Kidney Protection
Recent research has explored additional protective effects of allopurinol beyond its established uses in gout and hyperuricemia management.
Heat Stress and Rhabdomyolysis Model
A significant study investigated the effect of allopurinol on kidney injury induced by recurrent heat stress dehydration with concomitant repeated episodes of rhabdomyolysis . The research model consisted of heat stress exposure (1 hour at 37°C) plus rhabdomyolysis induced by repetitive intramuscular injections of glycerol in rats, with uricase inhibition to increase uric acid levels to better replicate the human situation .
Clinical Implications
These findings suggest that increased levels of uric acid may play an important role in the renal alterations induced by heat stress and continuous episodes of rhabdomyolysis . Therefore, treatments aimed at reducing hyperuricemia, such as allopurinol sodium, may help decrease the renal burden in these conditions . The study authors suggested that clinical trials would be beneficial to test whether this protective effect is also observable in humans .
Pharmaceutical Formulation
Allopurinol sodium is available in specific pharmaceutical formulations designed for intravenous administration.
Injectable Formulation
ALOPRIM (allopurinol sodium) for Injection is a sterile solution for intravenous infusion only . It is available in vials as the sterile lyophilized sodium salt of allopurinol equivalent to 500 mg of allopurinol and contains no preservatives .
Physical Characteristics
The pharmaceutical preparation is described as a white amorphous mass . The chemical name for the formulation is 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one monosodium salt .
Comparative Efficacy
Studies have compared allopurinol with other uric acid-lowering therapies, providing insights into its relative efficacy.
Pharmacological Properties
Allopurinol sodium shares fundamental pharmacological characteristics with the parent compound allopurinol.
Predicted Properties
DrugBank provides several predicted properties for allopurinol sodium that have pharmacological relevance:
Property | Value | Source |
---|---|---|
LogP | -0.1 (ALOGPS), 0.031 (Chemaxon) | DrugBank |
LogS | -0.66 | DrugBank |
pKa (Strongest Acidic) | 8.47 | DrugBank |
pKa (Strongest Basic) | 1.25 | DrugBank |
Physiological Charge | 0 | DrugBank |
Hydrogen Acceptor Count | 4 | DrugBank |
Hydrogen Donor Count | 1 | DrugBank |
Polar Surface Area | 77.52 Ų | DrugBank |
Rotatable Bond Count | 0 | DrugBank |
Bioavailability | 1 | DrugBank |
These properties contribute to understanding the compound's behavior in biological systems and its pharmaceutical characteristics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume